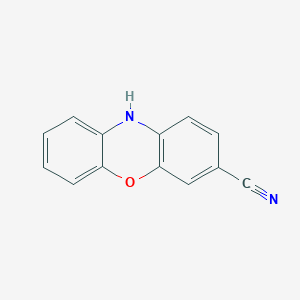

10H-phenoxazine-3-carbonitrile

Beschreibung

Significance of Phenoxazine (B87303) Scaffolds in Contemporary Chemistry

Phenoxazine and its derivatives are a class of heterocyclic compounds that have garnered considerable attention across various scientific disciplines. nih.govresearchgate.net Their unique fused aromatic structure imparts distinct electronic and photophysical properties, making them valuable in a multitude of applications. mdpi.com In medicinal chemistry, the phenoxazine core is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds. acs.orgresearchgate.net This includes natural products with antibacterial, antifungal, and anticancer activities. mdpi.com For instance, actinomycin (B1170597) D, an anticancer drug containing a phenoxazine moiety, has been used in the treatment of various tumors since 1954. nih.gov

Beyond their medicinal applications, phenoxazine scaffolds are integral to the development of advanced materials. They are investigated for their potential in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as photoredox catalysts. nih.govnih.gov Their inherent photophysical properties, such as high luminescence quantum yields, make them suitable as building blocks for organic semiconductors and fluorescent probes. mdpi.comnih.gov The structural versatility of the phenoxazine ring system allows for targeted modifications, enabling the fine-tuning of its electronic and optical characteristics for specific technological applications. acs.org

Overview of 10H-Phenoxazine-3-carbonitrile as a Core Heterocycle in Academic Inquiry

10H-Phenoxazine-3-carbonitrile, with the molecular formula C₁₃H₈N₂O, is a specific derivative of the phenoxazine family that has become a focal point of academic research. ontosight.ai Its structure features a phenoxazine ring system with a nitrile group attached at the 3-position, which significantly influences its reactivity and biological activity. ontosight.ai The compound has a molecular weight of approximately 208.22 g/mol and a melting point in the range of 198-203 °C. sigmaaldrich.com

Table 1: Physicochemical Properties of 10H-Phenoxazine-3-carbonitrile

| Property | Value |

|---|---|

| CAS Number | 349453-39-0 |

| Molecular Formula | C₁₃H₈N₂O |

| Molecular Weight | 208.22 g/mol |

| Melting Point | 198-203 °C |

| Physical Form | Powder |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Research has highlighted the potential of 10H-phenoxazine-3-carbonitrile and its derivatives in medicinal chemistry, particularly in the development of novel therapeutic agents. ontosight.ai Studies have explored its antimicrobial, antitumor, and antioxidant properties. ontosight.ai The presence of the nitrile group is a key feature, often contributing to the compound's potency in various biological assays. acs.org

Scope of Current Research Directions on 10H-Phenoxazine-3-carbonitrile

The current research landscape for 10H-phenoxazine-3-carbonitrile is multifaceted, with significant efforts directed towards its application in oncology and materials science.

In the field of cancer research, derivatives of 10H-phenoxazine-3-carbonitrile have emerged as potent inhibitors of tubulin polymerization, a critical process in cell division. acs.orgontosight.ai For example, 10-(4-methoxybenzoyl)-10H-phenoxazine-3-carbonitrile has demonstrated significant antiproliferative activity against multiple cancer cell lines, with IC₅₀ values in the nanomolar range. acs.org These compounds can induce cell cycle arrest in the G2/M phase, leading to mitotic blockade and subsequent cell death in cancer cells. acs.orgregionh.dk Structure-activity relationship studies have shown that the presence of a 3-cyano group on the phenoxazine scaffold is crucial for high potency. acs.org

In materials science, the focus is on harnessing the photophysical and electrochemical properties of phenoxazine derivatives. Researchers are exploring their use as building blocks for organic semiconductors due to their high charge carrier mobilities and luminescence quantum yields. nih.gov The development of novel phenoxazine-based conjugated polymers and small molecules is aimed at applications in organic electronics, including thin-film transistors and light-emitting devices. nih.gov Furthermore, the electron-donating nature of the phenoxazine group makes it a valuable component in the design of dyes for dye-sensitized solar cells. scientific.net The synthesis of new derivatives continues to be an active area of research, with methods like the Buchwald-Hartwig C-N coupling being employed to create novel organocatalysts for polymerization reactions. iaea.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

10H-phenoxazine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c14-8-9-5-6-11-13(7-9)16-12-4-2-1-3-10(12)15-11/h1-7,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVULGBMMUORKKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(O2)C=C(C=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 10h Phenoxazine 3 Carbonitrile and Its Derivatives

Strategies for Phenoxazine (B87303) Core Formation

The construction of the fundamental phenoxazine ring system is a critical step that can be achieved through several distinct synthetic routes. These methods include classical thermal condensations, modern photolytic reactions, and versatile transition metal-catalyzed couplings.

Thermal Condensation Approaches of Precursors

Thermal condensation represents one of the earliest and most direct methods for synthesizing the phenoxazine core. The classical approach, first established by Bernthsen, involves the pyrolytic condensation of 2-aminophenol (B121084) with catechol. google.com A variation of this method allows for the formation of 10H-phenoxazine by heating an equimolar mixture of 2-aminophenol and its hydrochloride salt, eliminating the need for catechol. google.com

Further refinements have led to processes such as the self-condensation of 2-aminophenol in the presence of iodine as a catalyst and diphenyl ether as a high-boiling solvent, typically conducted at temperatures between 250 and 280 °C. google.com This method can be performed with or without an additional polar protic high-boiling solvent. google.com

Substituted phenoxazines can also be prepared via thermal routes. For instance, 2-chlorophenoxazine is synthesized through the pyrolytic condensation of 2-bromophenol (B46759) and 2,5-dichloronitrobenzene. niscpr.res.in Another approach involves the reaction of 3H-phenoxazin-3-one with ortho-aminophenols in refluxing dimethylformamide (DMF) to yield benzo nih.govbeilstein-journals.orgniscpr.res.iniaea.orgoxazino[2,3-b]phenoxazines. beilstein-journals.org A solvent-free method for creating 2-(arylamino)-3H-phenoxazin-3-ones involves simply heating the melted reactants to high temperatures (220–250 °C). beilstein-journals.org

| Method | Precursors | Conditions | Product | Reference |

| Classical Condensation | 2-Aminophenol, Catechol | Pyrolysis | 10H-phenoxazine | google.com |

| Self-Condensation | 2-Aminophenol, 2-Aminophenol HCl | Heating | 10H-phenoxazine | google.com |

| Catalytic Condensation | 2-Aminophenol | Iodine, Diphenyl ether, 250-280°C | 10H-phenoxazine | google.com |

| Substituted Condensation | 2-Bromophenol, 2,5-Dichloronitrobenzene | Pyrolysis | 2-Chlorophenoxazine | niscpr.res.in |

| Heterocycle Formation | 3H-Phenoxazin-3-one, o-Aminophenols | Refluxing DMF | Benzo nih.govbeilstein-journals.orgniscpr.res.iniaea.orgoxazino[2,3-b]phenoxazines | beilstein-journals.org |

Photolytic Synthesis Routes

Photochemical methods offer an alternative pathway to the phenoxazine core, operating under different energetic conditions than thermal condensations. A patented process describes the preparation of 10H-phenoxazine through the irradiation of a dilute solution of (η⁵-cyclopentadienyl)(η⁶-phenoxazine) iron hexafluorophosphate (B91526) in deoxygenated polar solvents like methanol (B129727) (MeOH), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF). google.com This photolysis is conducted using light in the 200-720 nm range for at least 10 hours. google.com However, a significant drawback of this technique is the requirement for very high dilution of the reactant. google.com

More recently, a method for the synthesis of 2-amino-3H-phenoxazin-3-one derivatives has been developed utilizing the photoinitiated cyclocondensation of 2-azidophenol (B1279503) with various substituted 2-aminophenols. bohrium.com The efficiency of this reaction is influenced by factors such as the initial azide (B81097) concentration and the solvent composition. bohrium.com It is important to note that phenoxazine itself is known to be susceptible to photodegradation, particularly when in halogenated solvents. researchgate.net

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful and versatile tools for the formation of the C-N bonds necessary for constructing the phenoxazine core. These methods offer high efficiency and functional group tolerance.

The Buchwald-Hartwig C-N coupling has been successfully employed to synthesize derivatives such as 10-(perylene-3-yl)-10H-phenoxazine from perylene (B46583) and phenoxazine. iaea.orgscielo.brvjst.vn A common catalytic system for this transformation consists of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a bulky phosphine (B1218219) ligand like tri-tert-butylphosphine (B79228) (P(t-Bu)₃). scielo.br Similarly, donor-acceptor-donor (D-A-D) type molecules incorporating a phenoxazine moiety have been synthesized by coupling phenoxazine with a brominated pyridazine (B1198779) acceptor core, using a catalyst system of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and the ligand X-Phos. nih.gov

Retrosynthetic analysis highlights the utility of palladium catalysis in forming the phenoxazine ring system through a double N-arylation of di(2-bromoaryl) ethers. nih.gov This strategy underscores the power of modern organometallic chemistry in constructing complex heterocyclic architectures.

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)₂, P(t-Bu)₃ | Perylene, Phenoxazine | N-Aryl Phenoxazine | iaea.orgscielo.brvjst.vn |

| Pd₂(dba)₃, X-Phos | Brominated Pyridazine, Phenoxazine | Pyridazine-Phenoxazine Derivative | nih.gov |

| Palladium Catalyst | di(2-bromoaryl) ethers | Phenoxazine Core | nih.gov |

Functionalization and Derivatization Strategies of the Phenoxazine-3-carbonitrile Scaffold

Once the phenoxazine core is established, further functionalization allows for the fine-tuning of its chemical and physical properties. The nitrogen atom at the 10-position is a key site for derivatization.

N-Substitution Reactions

The nitrogen atom of the phenoxazine ring is nucleophilic and can undergo substitution reactions, although its reactivity is somewhat attenuated. egyankosh.ac.in Direct N-alkylation with alkyl halides can be challenging and often requires the use of strong bases like sodamide or sodium tert-butoxide to first deprotonate the N-H group. niscpr.res.inegyankosh.ac.inscielo.br Phase transfer catalysis has also been shown to facilitate N-alkylation reactions under milder conditions. niscpr.res.in These N-substitution reactions are fundamental for creating a wide array of phenoxazine derivatives with tailored properties for applications such as photoredox catalysis. nih.gov For example, N-alkylated phenoxazines can be further modified, such as through Suzuki-Miyaura coupling, to introduce aryl groups onto the heterocyclic core. nih.gov

N-benzoylation is a specific and significant type of N-acylation that has been used to produce phenoxazine derivatives with potent biological activities. A notable example is the synthesis of 10-(4-methoxybenzoyl)-10H-phenoxazine-3-carbonitrile, which has demonstrated significant antiproliferative activity against various cancer cell lines, with IC₅₀ values in the low nanomolar range (2-15 nM). nih.gov

The synthesis of N-benzoylated phenoxazines can be achieved by reacting the parent phenoxazine with a substituted benzoyl chloride. For example, 10-(4-(hexyl)benzoyl)-10H-phenoxazine was prepared by reacting phenoxazine with 4-hexylbenzoyl chloride in THF, using triethylamine (B128534) as a base and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. scielo.br These reactions highlight a key strategy for introducing a benzoyl group, which can significantly modulate the electronic and biological properties of the phenoxazine-3-carbonitrile scaffold.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Phenoxazine | 4-Hexylbenzoyl chloride | THF, Triethylamine, DMAP | 10-(4-(hexyl)benzoyl)-10H-phenoxazine | scielo.br |

| 10H-phenoxazine-3-carbonitrile | 4-Methoxybenzoyl chloride | Not specified | 10-(4-methoxybenzoyl)-10H-phenoxazine-3-carbonitrile | nih.gov |

Arylation Reactions

The introduction of aryl groups to the phenoxazine core is a key strategy for modifying its properties. Transition metal-catalyzed cross-coupling reactions are frequently employed for this purpose. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been utilized to synthesize phenyl- and styryl-functionalized phenoxazine ring systems. researchgate.net These reactions typically involve the coupling of a halogenated phenoxazine derivative with a boronic acid in the presence of a palladium catalyst and a suitable base.

Another approach involves the O-arylation of phenols with diaryliodonium salts, which can serve as a key step in the synthesis of the phenoxazine skeleton itself. beilstein-journals.org This method has been shown to be highly efficient for creating ortho-disubstituted diaryl ethers, which can then undergo intramolecular cyclization to form the phenoxazine ring. beilstein-journals.org The choice of catalyst, ligands, and reaction conditions can significantly influence the yield and selectivity of these arylation reactions. For example, the use of a palladium(II) acetate/t-BuXphos catalytic system has been reported for the O-arylation of 6-chlorodibenzo[a,j]phenoxazin-5-one with various phenols, with higher yields obtained with electron-rich phenols. researchgate.net

Table 1: Examples of Arylation Reactions for Phenoxazine Synthesis

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

| 6-chlorodibenzo[a,j]phenoxazin-5-one, various phenols | Pd(OAc)₂, t-BuXphos | Angular polycyclic phenoxazine derivatives | 30-99% | researchgate.net |

| 2-(2-Iodophenoxy)aniline | Pd₂(dba)₃, DPPF, NaOtBu | 2-Substituted Phenoxazines | Not specified | d-nb.info |

| Phenol 4, diaryliodonium salt 5a | Metal-free | ortho-disubstituted diaryl ether 3 | High | beilstein-journals.org |

Carbonitrile Group Manipulation and Its Role in Reactivity

The carbonitrile (cyano) group at the 3-position of the phenoxazine ring plays a crucial role in the molecule's reactivity and serves as a versatile handle for further functionalization. The presence of the nitrile group significantly influences the electronic properties of the phenoxazine system. ontosight.ai It is an electron-withdrawing group, which can impact the reactivity of the phenoxazine core in various chemical transformations.

The carbonitrile group itself can be subjected to a range of chemical manipulations. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other nitrogen-containing heterocycles. These transformations allow for the synthesis of a diverse array of phenoxazine derivatives with different functionalities and potential applications. Structure-activity relationship studies have shown that the presence of a 3-cyano group on the phenoxazine ring, combined with other specific substituents, can lead to potent biological activity. acs.org For example, 10-(4-methoxybenzoyl)-10H-phenoxazine-3-carbonitrile has emerged as a potent inhibitor of cancer cell lines. acs.org

Site-Selective Functionalization of the Phenoxazine Ring System (e.g., O2-mediated dehydrogenative phenoxazination)

Achieving site-selective functionalization of the phenoxazine ring is essential for the targeted synthesis of specific isomers and for fine-tuning the molecule's properties. One notable method for achieving this is through O₂-mediated dehydrogenative phenoxazination of phenols. d-nb.infonih.govacs.org This approach represents a sustainable and efficient "oxidative click reaction" concept for forming C-N bonds. d-nb.infoacs.org In this reaction, phenoxazines react with phenols in the presence of oxygen as the terminal oxidant, leading to the formation of N-arylated phenoxazines. d-nb.infonih.govacs.org

This method has been shown to be applicable to a broad range of both electron-poor and electron-rich phenoxazines and various phenols. acs.org The reaction conditions are typically mild, making it an attractive strategy for the synthesis of functionalized phenoxazines. d-nb.info The mechanism of this cross-dehydrogenative coupling has been a subject of investigation, with studies suggesting a unique bi-radical mechanism. researchgate.net

Other methods for site-selective functionalization include K₂S₂O₈-induced phenoxazination of electron-rich anilines, which allows for the construction of structurally diverse para-substituted phenoxazine derivatives. researchgate.net The choice of oxidant and reaction conditions can direct the regioselectivity of the amination. researchgate.net

Table 2: Examples of Site-Selective Functionalization of the Phenoxazine Ring

| Reaction Type | Reactants | Reagents/Conditions | Product | Reference |

| O₂-Mediated Dehydrogenative Phenoxazination | Phenoxazines, Phenols | O₂ (oxygen gas) | N-arylated phenoxazines | d-nb.infonih.govacs.org |

| K₂S₂O₈-Induced Phenoxazination | Phenoxazines, Electron-Rich Anilines | K₂S₂O₈ | para-aminated phenoxazines | researchgate.net |

| Metal-free Cross-Dehydrogenative Coupling | Phenothiazines/Phenoxazines, Phenols/Anilines | Hypervalent iodine reagents | N-arylphenothiazines/phenoxazines | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 10h Phenoxazine 3 Carbonitrile

Electron Transfer Processes

Phenoxazine (B87303) and its derivatives are recognized as electron-rich heterocyclic systems capable of participating in electron transfer reactions. The core phenoxazine structure can be oxidized through a single-electron transfer (SET) mechanism, a process that can be initiated photochemically or electrochemically. This process involves the removal of an electron from the nitrogen-centered highest occupied molecular orbital (HOMO), leading to the formation of a cation radical.

Studies on the closely related phenothiazine (B1677639), under photochemical conditions, have shown that electron transfer to a suitable acceptor results in the formation of a stable radical cation salt. researchgate.net This process is fundamental to the reactivity of the phenoxazine nucleus, serving as the initial step in various oxidative reactions. The rate of this electron transfer is governed by the oxidation potential of the phenoxazine derivative, which is in turn influenced by the electronic nature of its substituents.

Radical Intermediate Formation and Stability (e.g., Cation Radicals)

Following a single-electron transfer event, 10H-phenoxazine-3-carbonitrile forms a corresponding cation radical. This intermediate is an electron-deficient species with an unpaired electron. researchgate.netlibretexts.org The stability of this radical is a crucial factor in its subsequent chemical transformations.

Reaction Pathways in Derivatization (e.g., Cyano-Activated Fluoro Displacement)

A key synthetic route for preparing substituted phenoxazines, including 10H-phenoxazine-3-carbonitrile, involves cyano-activated nucleophilic aromatic substitution, specifically fluoro displacement. rsc.orgresearchgate.net The presence of the electron-withdrawing cyano group is critical, as it activates the aromatic ring towards attack by nucleophiles.

The synthesis of 3-cyanophenoxazine (10H-phenoxazine-3-carbonitrile) can be achieved through the reaction of 3,4-difluorobenzonitrile (B1296988) with 2-aminophenol (B121084) in the presence of a base such as potassium carbonate. rsc.org The reaction proceeds through a specific pathway:

Intermediate Formation : Initially, a nucleophilic substitution occurs where the 2-aminophenol displaces one of the fluorine atoms on the difluorobenzonitrile ring. This step, when conducted at room temperature in DMSO, yields an (aminophenoxy)cyanofluorobenzene intermediate. rsc.org

Smiles Rearrangement : This intermediate is not the final precursor to cyclization. It first undergoes a base-catalyzed intramolecular rearrangement known as the Smiles rearrangement. rsc.orgresearchgate.net

Cyclization : Following the rearrangement, an intramolecular cyclization occurs, leading to the formation of the fused tricyclic phenoxazine ring system and yielding the final 3-cyanophenoxazine product. rsc.org

The conditions for these reactions can be varied, with reactions in DMF at 130 °C also leading to the desired cyanophenoxazine products. rsc.orgresearchgate.net

Table 1: Synthesis of Cyanophenoxazines via Fluoro Displacement

| Reactants | Nucleophile | Solvent/Temp | Key Intermediate | Final Product | Reference |

|---|---|---|---|---|---|

| 3,4-Difluorobenzonitrile | 2-Aminophenol | DMSO / rt | (Aminophenoxy)cyanofluorobenzene | 3-Cyanophenoxazine | rsc.org |

| 3,4-Difluorobenzonitrile | 2-Aminophenol | DMF / 130 °C | In-situ rearrangement and cyclization | 3-Cyanophenoxazine | rsc.orgresearchgate.net |

| 2,3-Difluorobenzonitrile | 2-Aminophenol | DMF / 130 °C | In-situ rearrangement and cyclization | 1-Cyanophenoxazine | rsc.orgresearchgate.net |

Influence of Substituent Effects on Chemical Reactivity

The chemical reactivity of the phenoxazine ring is profoundly influenced by the nature and position of its substituents. acs.org The cyano group (-CN) at the 3-position of 10H-phenoxazine-3-carbonitrile acts as a strong electron-withdrawing group (EWG). This has significant consequences for the molecule's properties and reactivity compared to unsubstituted phenoxazine.

N-H Bond Dissociation Enthalpy (BDE) : Electron-withdrawing groups are known to increase the BDE of the N-H bond. acs.orgnih.gov Therefore, the cyano group in the 3-position makes the homolytic cleavage of the N-H bond more difficult, reducing its efficacy in reactions that proceed via a hydrogen-atom transfer (HAT) mechanism. In contrast, electron-donating groups (EDGs) like -NH2 or -OCH3 tend to decrease the N-H BDE. acs.orgnih.gov

Ionization Energy (IE) : The presence of an EWG increases the energy required to remove an electron from the molecule. Consequently, 10H-phenoxazine-3-carbonitrile is expected to have a higher ionization energy and a higher oxidation potential than unsubstituted phenoxazine, making the formation of its cation radical (the electron transfer process discussed in 3.1) more challenging.

Nucleophilic Aromatic Substitution : While the EWG effect deactivates the ring towards electrophilic attack and makes oxidation more difficult, it simultaneously activates the ring for nucleophilic aromatic substitution. This is the principle behind the cyano-activated fluoro displacement reaction detailed in section 3.3, where the cyano group facilitates the initial attack by the nucleophile. rsc.org

Table 2: General Influence of Substituents on Phenoxazine Properties

| Substituent Type | Example Groups | Effect on N-H BDE | Effect on Ionization Energy | Reactivity Toward Nucleophiles | Reference |

|---|---|---|---|---|---|

| Electron-Withdrawing Group (EWG) | -CN, -NO2 | Increase | Increase | Activates | acs.orgnih.gov |

| Electron-Donating Group (EDG) | -NH2, -OCH3, -CH3 | Decrease | Decrease | Deactivates | acs.orgnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise atomic arrangement of a molecule. While specific experimental NMR spectra for 10H-phenoxazine-3-carbonitrile are not widely published, the expected signals in both ¹H and ¹³C NMR can be predicted based on its chemical structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the hydrogen atoms. A key signal would be for the amine proton (N-H) of the phenoxazine (B87303) ring, typically appearing as a broad singlet. The seven aromatic protons would resonate in the downfield region, generally between 6.5 and 8.0 ppm, with their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) depending on their position relative to the electron-donating oxygen and nitrogen atoms and the electron-withdrawing nitrile group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework. It is expected to display 13 distinct signals. The carbon atom of the nitrile group (C≡N) would appear in a characteristic region of the spectrum, typically around 115-120 ppm. The twelve aromatic carbons would produce signals in the approximate range of 110-150 ppm. The carbons directly bonded to the heteroatoms (C-O and C-N) would have their chemical shifts significantly influenced by the electronegativity of these atoms.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of 10H-phenoxazine-3-carbonitrile is expected to exhibit several characteristic absorption bands that confirm its key structural features.

Key expected vibrational frequencies include:

N-H Stretch: A sharp to moderately broad peak is anticipated in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the secondary amine in the phenoxazine ring.

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) are characteristic of C-H stretching in the aromatic rings.

Nitrile (C≡N) Stretch: A sharp and strong absorption band is expected in the range of 2220-2260 cm⁻¹. The presence of this peak is a definitive indicator of the nitrile functional group.

Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, arising from the carbon-carbon double bond stretching within the aromatic rings.

Asymmetric C-O-C Stretch: A strong band corresponding to the asymmetric stretching of the aryl ether linkage is typically observed between 1200 and 1275 cm⁻¹.

The following table summarizes the predicted key IR absorption bands for the compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic Ring | C-H Stretch | 3010 - 3100 | Medium |

| Nitrile | C≡N Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aryl Ether | Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places.

For 10H-phenoxazine-3-carbonitrile, the molecular formula is C₁₃H₈N₂O. The calculated monoisotopic mass is 208.06366 Da. HRMS analysis would be expected to yield an ion corresponding to this mass with a very low margin of error (typically <5 ppm), confirming the elemental composition. In positive-ion mode electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed with an m/z of 209.07094. uni.lu The high precision of HRMS allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential isobaric compounds. uni.lu

The table below lists the predicted exact masses for various adducts of 10H-phenoxazine-3-carbonitrile that could be detected by HRMS. uni.lu

| Adduct | Molecular Formula | Calculated m/z |

| [M]⁺ | [C₁₃H₈N₂O]⁺ | 208.06311 |

| [M+H]⁺ | [C₁₃H₉N₂O]⁺ | 209.07094 |

| [M+Na]⁺ | [C₁₃H₈N₂ONa]⁺ | 231.05288 |

| [M+K]⁺ | [C₁₃H₈N₂OK]⁺ | 247.02682 |

| [M-H]⁻ | [C₁₃H₇N₂O]⁻ | 207.05638 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. The phenoxazine moiety can be oxidized to form a stable radical cation. Therefore, EPR spectroscopy is a relevant technique for studying the redox behavior of 10H-phenoxazine-3-carbonitrile.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores and conjugation. The spectrum of 10H-phenoxazine-3-carbonitrile is expected to be dominated by the electronic structure of the phenoxazine core.

The phenoxazine system contains extensive π-conjugation, leading to characteristic π → π* transitions. Based on data for related phenoxazine derivatives, strong absorption bands are expected in the ultraviolet region. The core phenoxazine moiety typically shows absorption around 250 nm. chemazone.com Additional absorption bands, characteristic for the extended π-system of the phenoxazine ring, may appear at longer wavelengths, potentially extending towards 400 nm. researchgate.net The presence of the nitrile group, an auxochrome, can subtly modulate the position (λₘₐₓ) and intensity (molar absorptivity, ε) of these absorption bands.

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy provides insights into the emissive properties of a molecule after it absorbs light. Molecules with rigid, planar, and conjugated structures, such as phenoxazine derivatives, are often highly fluorescent.

Upon excitation at a wavelength corresponding to one of its absorption bands, 10H-phenoxazine-3-carbonitrile is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest-energy absorption band and is Stokes-shifted to a longer wavelength. For many phenoxazine-based compounds, emission maxima are observed in the blue to green region of the visible spectrum, often near 400 nm. researchgate.net The specific emission wavelength and the photoluminescence quantum yield (the efficiency of the emission process) would be influenced by the electronic effects of the nitrile substituent and the solvent environment. While detailed experimental PL data for 10H-phenoxazine-3-carbonitrile is not widely documented, its structural characteristics strongly suggest it would be a luminescent compound. researchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.org It is widely used to determine ground-state properties, molecular geometries, and orbital energies. arxiv.orgnih.gov

Geometry Optimization and Ground State Analysis

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. arxiv.orgdtic.mil For phenoxazine (B87303) derivatives, DFT methods like B3LYP are commonly employed to determine optimized structural parameters such as bond lengths and angles. nih.govnih.gov

The core phenoxazine structure is characterized by a central tricyclic system that is not perfectly planar but possesses a folded or "butterfly" conformation along the N•••O axis. nih.govresearchgate.net DFT calculations on related phenothiazines, which have a similar structure, have been used to calculate the bending angles within the central ring. nih.gov For 10H-phenoxazine-3-carbonitrile, a geometry optimization would precisely define this dihedral angle and the orientation of the carbonitrile substituent. The analysis would also yield key bond lengths, such as those for the C-N, C-O, and C≡N bonds, providing insight into the molecule's ground-state configuration. bhu.ac.in

Interactive Data Table: Representative Optimized Bond Lengths for Phenoxazine-like Structures Note: This table is illustrative, based on typical values for related compounds, as specific data for 10H-phenoxazine-3-carbonitrile is not available.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and reactions. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. bhu.ac.in

For phenoxazine derivatives, the HOMO is typically distributed over the electron-rich phenoxazine ring system, while the LUMO's location can be influenced by substituents. In a related compound, 3,5-di(10H-phenoxazin-10-yl)benzonitrile, the HOMO is located on the phenoxazine donors, and the LUMO is localized on the benzonitrile (B105546) acceptor moiety. umich.edu For 10H-phenoxazine-3-carbonitrile, the HOMO would likely reside on the phenoxazine core, and the electron-withdrawing carbonitrile group would significantly influence the LUMO's distribution and energy level. umich.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and electronic excitability. irjweb.comscispace.com A smaller gap generally implies higher reactivity and easier electronic excitation. irjweb.com DFT calculations provide the energies of these orbitals, allowing for the direct calculation of the energy gap. scispace.com

Interactive Data Table: Illustrative FMO Properties Note: Values are hypothetical for illustrative purposes.

Electronic Structure Calculations

Electronic structure calculations provide a comprehensive understanding of how electrons are distributed within a molecule. arxiv.org This includes generating molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. bhu.ac.in For 10H-phenoxazine-3-carbonitrile, the MEP map would likely show negative potential (red/yellow) around the electronegative nitrogen of the nitrile group and the oxygen atom, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the N-H proton, making it a potential site for nucleophilic interaction. bhu.ac.in

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT used to study molecules in their excited states and to predict their response to time-dependent electromagnetic fields, such as light. mdpi.comresearchgate.net It is the primary method for simulating UV-Vis absorption and emission spectra. arxiv.orgarxiv.org

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max) and emission, which correspond to electronic transitions between the ground and excited states. nih.gov The method calculates the excitation energies and the oscillator strengths (f), which relate to the intensity of the absorption peaks. researchgate.netresearchgate.net

For phenoxazine derivatives, absorption spectra typically feature π-π* transitions. nih.gov The calculated absorption and emission wavelengths are often compared with experimental data to validate the computational methodology. mdpi.comnih.gov The choice of functional (e.g., B3LYP, PBE0) and basis set can significantly impact the accuracy of these predictions. researchgate.netarxiv.org Solvation models, such as the Polarizable Continuum Model (PCM), are often included to simulate the effect of a solvent on the spectra. nih.govresearchgate.net

Calculation of Vertical Transition Energies

A vertical transition is an electronic transition that occurs without any change in the nuclear geometry of the molecule (Franck-Condon principle). TD-DFT is used to calculate the energies of these vertical transitions from the optimized ground state geometry to various excited states. researchgate.net These energies correspond to the peaks in the absorption spectrum. reddit.com Similarly, vertical emission energies can be calculated from the optimized geometry of the first excited state back to the ground state. chemrxiv.org The difference between the absorption and emission energies is the Stokes shift, a key photophysical property. nih.gov

Interactive Data Table: Example TD-DFT Output for a π-π Transition* Note: This table is a generic representation of TD-DFT results.

Theoretical Studies on Intramolecular Charge Transfer (ICT)

The 10H-phenoxazine-3-carbonitrile molecule is a classic example of a donor-acceptor (D-A) system. The phenoxazine moiety serves as a potent electron donor (D) due to the lone pair electrons on the nitrogen and oxygen atoms integrated into the π-conjugated system. Conversely, the carbonitrile (-CN) group is a well-known electron-withdrawing group (acceptor, A). This architecture is conducive to Intramolecular Charge Transfer (ICT), a process where photoexcitation promotes an electron from the donor part of the molecule to the acceptor part.

Theoretical studies, primarily using Time-Dependent Density Functional Theory (TD-DFT), are crucial for elucidating the nature of ICT states. mdpi.com These calculations can predict the electronic transition energies and oscillator strengths. A key aspect of this analysis is the examination of the molecular orbitals involved in the excitation. For D-A systems like this, the highest occupied molecular orbital (HOMO) is typically localized on the electron-donating phenoxazine core, while the lowest unoccupied molecular orbital (LUMO) is centered on the electron-accepting carbonitrile group and the adjacent phenyl ring.

Upon excitation, the transition from the HOMO to the LUMO results in a significant spatial separation of charge, creating a large dipole moment in the excited state. This charge-transfer character is fundamental to the photophysical properties of the molecule. mdpi.com Theoretical models can quantify this charge separation and predict how it is influenced by molecular geometry. For instance, in related D-A systems, the formation of a "Twisted Intramolecular Charge Transfer" (TICT) state is possible, where the donor and acceptor moieties twist relative to each other in the excited state, leading to a more complete charge separation and distinct photophysical signatures. nih.govhu-berlin.de

Computational analyses of the excited states of phenoxazine derivatives often reveal that both singlet (S₁) and triplet (T₁) states can possess significant ICT character. mdpi.com The energy difference between these states (ΔEST) is a critical parameter for applications in areas like Thermally Activated Delayed Fluorescence (TADF).

| Computational Method | Key Findings for D-A Phenoxazine Systems | Relevance to 10H-phenoxazine-3-carbonitrile |

| TD-DFT | Predicts vertical excitation energies and oscillator strengths. | Determines the energy and intensity of the ICT absorption band. |

| Molecular Orbital Analysis | Visualizes the spatial distribution of HOMO and LUMO. | Confirms HOMO localization on the phenoxazine donor and LUMO on the carbonitrile acceptor. |

| Natural Transition Orbitals (NTOs) | Provides a compact "hole-particle" description of electronic excitations. | Clearly illustrates the charge transfer from the phenoxazine (hole) to the cyano-phenyl moiety (particle). mdpi.com |

| Geometry Optimization (Excited State) | Determines the equilibrium geometry of the ICT state (e.g., planar or twisted). | Investigates the potential for TICT state formation and associated fluorescence properties. nih.gov |

Solvation Effects Modeling using Continuum Models (e.g., PCM)

The properties of molecules with significant charge-transfer character are often highly sensitive to the surrounding environment. Solvation effects can be modeled computationally using various approaches, with the Polarizable Continuum Model (PCM) being one of the most widely used methods for its balance of accuracy and computational efficiency. wikipedia.orgnih.gov

In the PCM framework, the solvent is not treated as individual molecules but as a continuous medium with a specific dielectric constant (ε). wikipedia.orguni-muenchen.de The solute molecule (10H-phenoxazine-3-carbonitrile) is placed within a cavity defined by its molecular surface. The charge distribution of the solute polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute, leading to its stabilization.

The total free energy of solvation in PCM is typically calculated as the sum of three main components:

Ges (Electrostatic): This is the most significant term for polar molecules and represents the electrostatic interactions between the solute's charge distribution and the reaction field of the polarized continuum. uni-muenchen.de

Gdr (Dispersion-Repulsion): This term accounts for the van der Waals interactions between the solute and the solvent, arising from dispersion and Pauli repulsion forces. uni-muenchen.de

Gcav (Cavitation): This component represents the energy required to create the cavity for the solute within the solvent continuum. uni-muenchen.de

For a molecule like 10H-phenoxazine-3-carbonitrile, which has a small ground-state dipole moment but a very large excited-state dipole moment due to ICT, PCM calculations are essential. They can predict how the polarity of the solvent stabilizes the charge-separated excited state more than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence spectrum. This phenomenon is known as solvatochromism. Different variants of PCM, such as the Integral Equation Formalism PCM (IEF-PCM) or the Conductor-like PCM (C-PCM), are available in standard quantum chemistry software packages and can be used to model these effects. wikipedia.orgq-chem.com

| Solvent | Dielectric Constant (ε) at 20°C | Expected Effect on ICT Emission |

| Heptane | 1.92 | Minimal stabilization, emission at higher energy (blue-shifted). |

| Toluene | 2.38 | Slight stabilization and red-shift compared to heptane. |

| Tetrahydrofuran (B95107) (THF) | 7.58 | Moderate stabilization and red-shift. |

| Dichloromethane | 8.93 | Significant stabilization and red-shift. |

| Acetone | 20.7 | Strong stabilization of the ICT state. |

| Acetonitrile | 37.5 | Very strong stabilization, emission at lower energy (red-shifted). |

Analysis of Non-Covalent Interactions and Thermal Stability Predictions

Non-covalent interactions (NCIs) play a critical role in the solid-state packing, crystal structure, and intermolecular electronic coupling of organic molecules. For 10H-phenoxazine-3-carbonitrile, several types of NCIs can be anticipated and analyzed using computational methods. These include:

π-π Stacking: The large, planar aromatic surfaces of the phenoxazine rings can interact with each other in face-to-face or offset arrangements.

C-H···π Interactions: Hydrogen atoms bonded to carbon can interact with the electron-rich π-systems of adjacent molecules.

C-H···N Interactions: The nitrogen atom of the carbonitrile group can act as a hydrogen bond acceptor for C-H bonds from neighboring molecules.

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions from the calculated electron density.

| Interaction / Property | Computational Method | Information Gained |

| Non-Covalent Interactions | QTAIM, NCI Plots, Symmetry-Adapted Perturbation Theory (SAPT) | Identification, visualization, and energetic quantification of π-π stacking, C-H···π, and other weak intermolecular forces. |

| Enthalpy of Formation | G3(MP2)//B3LYP, CBS-QB3 | Provides a fundamental measure of the molecule's thermodynamic stability. researchgate.net |

| Bond Dissociation Enthalpy (BDE) | DFT (e.g., B3LYP) | Identifies the weakest covalent bond, suggesting the likely point of initial thermal decomposition. |

Quantum Chemical Modeling of Structure-Property Relationships

Quantum chemical modeling is instrumental in establishing quantitative structure-property relationships (QSPRs). These models explain how specific structural modifications, such as the introduction of the carbonitrile group onto the phenoxazine scaffold, influence its electronic and photophysical properties.

The core principle of QSPR in this context is that changes in molecular structure lead to predictable changes in the electronic energy levels, particularly the HOMO and LUMO. The phenoxazine core provides a high-energy HOMO. Adding an electron-withdrawing group like -CN at the 3-position is computationally predicted to stabilize both the HOMO and LUMO, but the effect on the LUMO is typically more pronounced. This stabilization leads to a smaller HOMO-LUMO energy gap, which corresponds to a red-shift in the absorption spectrum compared to the unsubstituted phenoxazine. nih.gov

Computational models can systematically predict how different properties change with structural modifications:

Redox Potentials: The energies of the HOMO and LUMO are directly correlated with the oxidation and reduction potentials, respectively. Calculations can predict how substituents will affect the ease of oxidizing the phenoxazine core or reducing the molecule.

Absorption and Emission Wavelengths: TD-DFT calculations can predict the λmax of absorption and emission. This allows for the in silico design of molecules with specific colors by tuning the electronic nature of substituents.

Excited State Properties: Modeling can determine the character (e.g., local excitation vs. ICT), dipole moment, and lifetime of excited states, which are crucial for applications in photocatalysis and optoelectronics. mdpi.com

Studies on various phenoxazine derivatives have successfully used these computational approaches to build robust models that correlate calculated electronic parameters with experimentally observed properties like cytotoxicity or photocatalytic activity. researchgate.net

| Molecular Property | Relevant Calculated Parameter | Computational Method |

| Oxidation Potential | HOMO Energy | DFT, G3(MP2)//B3LYP |

| Reduction Potential | LUMO Energy | DFT |

| Absorption Wavelength (λmax) | S₀→S₁ Excitation Energy | TD-DFT |

| Emission Wavelength (λmax) | S₁→S₀ Energy Difference (from optimized S₁ geometry) | TD-DFT |

| Excited State Dipole Moment | S₁ Charge Distribution | TD-DFT |

Optoelectronic and Photophysical Properties of 10h Phenoxazine 3 Carbonitrile Systems

Absorption and Emission Characteristics

The absorption and emission properties of 10H-phenoxazine-3-carbonitrile and its derivatives are central to their application in optoelectronic devices. These properties are governed by the interplay between the phenoxazine (B87303) donor and the electronic nature of any attached acceptor groups.

The UV-Visible absorption spectra of phenoxazine derivatives typically exhibit distinct absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the molecular structure, particularly the extent of conjugation. For instance, the extension of conjugation on the phenoxazine core can lead to a bathochromic shift, commonly known as a red-shift, in the absorption spectrum, which enhances the absorption of visible light.

In many donor-acceptor systems incorporating phenoxazine, the lowest energy absorption band is attributed to an intramolecular charge transfer (ICT) from the electron-donating phenoxazine moiety to the electron-accepting unit. The introduction of the carbonitrile group at the 3-position of the phenoxazine ring can influence this ICT character. Further functionalization at the N-10 position with various aromatic or acyl groups can significantly alter the absorption profile. For example, N-benzoylated phenoxazines have been synthesized and studied, where the benzoyl group can participate in the electronic transitions.

The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission process. Phenoxazine-based compounds, particularly those designed as thermally activated delayed fluorescence (TADF) emitters, are known for their high PLQYs. nih.gov This high efficiency is a result of harvesting both singlet and triplet excitons for light emission.

The molecular design, including the choice of donor and acceptor units and their relative orientation, plays a crucial role in maximizing the PLQY. For instance, in donor-acceptor-donor (D-A-D) type molecules, the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can lead to high PLQYs. The introduction of cyano groups into triarylboron/phenoxazine hybrids has been shown to significantly improve the PLQY.

Below is a table showcasing the high PLQYs of some phenoxazine-based TADF emitters.

| Compound | PLQY (in Toluene) | PLQY (in doped film) | Reference |

| TPXZBN | 91% | 99% | nih.gov |

| DPXZCZBN | 90% | 94% | nih.gov |

Solvatochromic Behavior and Environmental Sensitivity

Phenoxazine derivatives often exhibit solvatochromism, where the color of the substance (and thus its absorption and emission spectra) changes with the polarity of the solvent. This phenomenon arises from the change in the dipole moment of the molecule upon electronic excitation. In donor-acceptor type phenoxazine compounds, the excited state is often more polar than the ground state due to the ICT character.

Consequently, an increase in solvent polarity leads to a greater stabilization of the more polar excited state, resulting in a red-shift of the fluorescence emission. This environmental sensitivity makes phenoxazine-based compounds useful as fluorescent probes for studying local environments. While the absorption spectra of some phenoxazine derivatives are relatively independent of solvent polarity, their fluorescent emissions are significantly influenced. This behavior can be analyzed using Lippert-Mataga plots to estimate the change in dipole moment between the ground and excited states.

Excited State Dynamics

The performance of 10H-phenoxazine-3-carbonitrile systems in optoelectronic applications is intimately linked to their excited-state dynamics, including the behavior of their singlet and triplet states and the occurrence of phenomena such as TADF.

Upon photoexcitation, phenoxazine derivatives are promoted to an excited singlet state (S₁). The lifetime of this S₁ state can vary significantly depending on the molecular structure and the solvent. From the S₁ state, the molecule can relax back to the ground state (S₀) via radiative (fluorescence) or non-radiative decay pathways.

Alternatively, the S₁ state can undergo intersystem crossing (ISC) to a triplet state (T₁). The efficiency of ISC is a crucial factor determining the population of the triplet state. In many phenoxazine-based photoredox catalysts, the competition between ground-state recovery and intersystem crossing is a key aspect of their photochemical dynamics. For some phenoxazine catalysts, intersystem crossing is a more significant pathway compared to dihydrophenazine derivatives.

Phenoxazine derivatives have emerged as excellent building blocks for TADF emitters, which are crucial for third-generation organic light-emitting diodes (OLEDs) as they allow for nearly 100% internal quantum efficiency. TADF is enabled by a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

In TADF molecules with a small ΔEST, triplet excitons, which are typically non-emissive in fluorescent molecules, can be efficiently up-converted to the emissive singlet state through a process called reverse intersystem crossing (RISC). This up-conversion is thermally activated. The donor-acceptor architecture of many phenoxazine derivatives, where the phenoxazine acts as the electron donor, facilitates the spatial separation of the HOMO and LUMO, which is a key strategy for minimizing ΔEST.

The table below presents the small ΔEST values for some phenoxazine-based TADF emitters, which is a prerequisite for efficient TADF.

| Compound | ΔEST (eV) | Reference |

| TPXZBN | 0.16 | nih.gov |

| DPXZCZBN | 0.13 | nih.gov |

Reverse Inter-System Crossing (RISC) Mechanisms

Reverse intersystem crossing (RISC) is a critical photophysical process that allows for the harvesting of triplet excitons for light emission, a cornerstone of thermally activated delayed fluorescence (TADF) materials. In systems based on 10H-phenoxazine-3-carbonitrile, the RISC mechanism is facilitated by the molecule's inherent donor-acceptor (D-A) structure. The phenoxazine moiety serves as a potent electron donor, while the carbonitrile group acts as an electron acceptor.

A prerequisite for efficient RISC is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). elsevierpure.comnih.gov In phenoxazine-based D-A molecules, this is achieved through a highly twisted molecular geometry between the donor and acceptor units. This twisting leads to a significant spatial separation of the highest occupied molecular orbital (HOMO), which is typically localized on the phenoxazine donor, and the lowest unoccupied molecular orbital (LUMO), localized on the carbonitrile acceptor. elsevierpure.comnih.gov This separation minimizes the exchange energy between the S₁ and T₁ states, thereby reducing ΔEₛₜ.

The process unfolds as follows:

Upon photoexcitation, the molecule is promoted from the ground state (S₀) to an excited singlet state (S₁).

A significant portion of these singlet excitons can undergo intersystem crossing (ISC) to a triplet state (T₁).

Due to the small ΔEₛₜ, triplet excitons can be efficiently converted back to the S₁ state through a thermally assisted RISC process.

These repopulated S₁ states then contribute to delayed fluorescence, significantly enhancing the internal quantum efficiency of light-emitting devices.

Research on various phenoxazine-based TADF emitters has demonstrated the viability of this mechanism, achieving very small ΔEₛₜ values and high RISC rates.

Table 1: Photophysical Properties of Selected Phenoxazine-Based TADF Emitters

| Compound | ΔEₛₜ (eV) | Photoluminescence Quantum Yield (PLQY) (%) | Emitter Type |

|---|---|---|---|

| TPXZBN | 0.16 | 99 (doped film) | Multi-Resonance TADF |

| DPXZCZBN | 0.13 | 94 (doped film) | Multi-Resonance TADF |

| PXZBO1 | 0.01 | >94 (doped film) | TADF |

Data compiled from studies on advanced phenoxazine-based emitters. rsc.orgrsc.org

Intramolecular Charge Transfer (ICT) State Contributions

The optoelectronic behavior of 10H-phenoxazine-3-carbonitrile is dominated by the formation of an intramolecular charge transfer (ICT) excited state. Upon absorption of light, an electron is promoted from the HOMO (on the phenoxazine donor) to the LUMO (on the carbonitrile acceptor), creating a state with significant charge separation. elsevierpure.comnih.gov This ICT character is evidenced in the absorption spectra of phenoxazine derivatives, where bands in the 330–440 nm range are attributed to this transition. nih.gov

The nature of the ICT state is crucial. It can exist in different conformations, primarily distinguished as Planar Intramolecular Charge Transfer (PICT) states or Twisted Intramolecular Charge Transfer (TICT) states. In PICT states, the molecule retains a relatively planar geometry, which often leads to strong fluorescence. In contrast, TICT states involve a significant twist around the bond linking the donor and acceptor, which can open up non-radiative decay pathways and quench fluorescence. nih.gov

In structurally similar phenothiazine-based D-A systems, it has been shown that chemical modifications can favor one state over the other. For instance, oxygen functionalization of the phenothiazine (B1677639) core led to the population of a highly fluorescent PICT state, whereas oxygen-free derivatives predominantly formed a fluorescence-quenching TICT state. nih.gov This highlights that the specific geometry and electronic coupling in the excited state of phenoxazine-carbonitrile systems are key determinants of their fluorescence efficiency. The degree of charge transfer and the resulting emission properties can be further influenced by the polarity of the surrounding medium. nih.gov

Design Principles for Tuning Optoelectronic Responses

The flexible and robust nature of the phenoxazine scaffold allows for systematic tuning of its optoelectronic properties through targeted chemical modifications. Several key design principles have been established to optimize the performance of materials based on the 10H-phenoxazine-3-carbonitrile framework.

Modification of Donor and Acceptor Strength: The energy levels of the HOMO and LUMO can be precisely controlled by altering the electron-donating strength of the phenoxazine core or the electron-withdrawing strength of the acceptor. Functionalizing the phenoxazine ring with additional electron-donating groups can raise the HOMO energy level, while incorporating stronger electron-withdrawing groups than nitrile can lower the LUMO level. researchgate.netnih.gov This directly impacts the energy of the ICT state and the emission color. For example, modifying phenothiazine (a related core) with a nitro (NO₂) group, a very strong electron-withdrawing group, was shown to dramatically enhance photoluminescence quantum yield. nih.gov

Introduction of π-Conjugated Spacers: Inserting a π-bridge, such as a phenyl ring, between the phenoxazine donor and the carbonitrile acceptor can extend the conjugation length. nih.gov This strategy can enhance the electron-accepting ability of the acceptor unit, red-shift the absorption and emission spectra, and improve charge transport characteristics. nih.gov

Steric Engineering for Geometric Control: The dihedral angle between the donor and acceptor moieties is a critical parameter for achieving a small ΔEₛₜ. elsevierpure.com Introducing bulky substituents at positions adjacent to the D-A linkage can induce steric hindrance, forcing a more twisted conformation. This enhances the separation of HOMO and LUMO, which is a foundational principle for designing high-efficiency TADF emitters.

Table 2: List of Mentioned Compounds

| Abbreviation/Name | Full Chemical Name |

|---|---|

| 10H-phenoxazine-3-carbonitrile | 10H-phenoxazine-3-carbonitrile |

| TPXZBN | Tris(phenoxazine)-boron-nitrogen compound |

| DPXZCZBN | Diphenoxazine-carbazole-boron-nitrogen compound |

| PXZBO1 | Phenoxazine-boron-oxygen compound 1 |

Electrochemical Characterization and Redox Chemistry

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is a key analytical technique used to investigate the electrochemical behavior of phenoxazine (B87303) compounds. ias.ac.inacs.org It provides insights into the oxidation and reduction processes, the stability of the generated species, and the kinetics of electron transfer. For phenoxazine derivatives, CV typically reveals sequential electron transfer steps.

The phenoxazine core generally undergoes a two-step, one-electron oxidation process. The first step is the formation of a stable radical cation, and the second step is the formation of a dication. ias.ac.innih.gov The potentials at which these events occur are highly dependent on the nature and position of substituents on the phenoxazine ring. nih.gov

While specific cyclic voltammetry data for 10H-phenoxazine-3-carbonitrile is not extensively detailed in the available literature, the behavior of related compounds provides a strong basis for understanding its properties. The presence of the electron-withdrawing carbonitrile group is expected to increase the oxidation potential, making the compound more difficult to oxidize compared to the unsubstituted phenoxazine. nih.gov

For instance, a study on a phenoxazine derivative bearing two electron-withdrawing groups, 3-cyano-7-nitro-phenoxazine, reported a standard one-electron oxidation potential (E°) of 1.38 V (vs NHE). nih.gov In contrast, N-substituted phenoxazines without strong electron-withdrawing groups on the core exhibit formal redox potentials in the range of 0.39 to 0.45 V vs. SCE. researchgate.net Another derivative, 10-[(3'-N-benzylamino)propyl]phenoxazine (BAPP), displays two reversible anodic waves at 650 mV and 956 mV, corresponding to the formation of the radical cation and dication, respectively. ias.ac.in

Table 1: Oxidation Potentials of Selected Phenoxazine Derivatives

| Compound | First Oxidation Potential (E_ox1) | Second Oxidation Potential (E_ox2) | Reference Electrode |

| 10-[(3'-N-benzylamino)propyl]phenoxazine | 0.617 V | 0.900 V | SCE |

| N-methyl phenoxazine | 0.25 V | - | Fc/Fc+ |

| N-isopropyl phenoxazine | 0.25 V | - | Fc/Fc+ |

| 3-cyano-7-nitro-phenoxazine | 1.38 V | - | NHE |

This table presents data for phenoxazine derivatives to illustrate the effect of substitution on redox potentials.

Electrochemical data from cyclic voltammetry can be used to estimate fundamental electronic properties like the ionization potential (IP) and electron affinity (EA). researchgate.netrsc.org The IP, the energy required to remove an electron, can be correlated with the onset potential of the first oxidation wave. The EA, the energy released upon gaining an electron, can be related to the onset of the first reduction wave.

For phenoxazine-based conjugated oligomers, low ionization potentials of approximately 4.68–4.75 eV have been estimated from their oxidation potentials, indicating their suitability as p-type semiconducting materials. nih.gov Given that the carbonitrile group is strongly electron-withdrawing, 10H-phenoxazine-3-carbonitrile is expected to have a higher ionization potential compared to phenoxazine derivatives with electron-donating or unsubstituted cores. nih.gov

Reversible Multi-Electron Transfer Processes (e.g., Two-Electron Redox)

The phenoxazine scaffold is capable of undergoing a unique reversible two-electron redox process. nih.govresearchgate.net This characteristic is particularly significant for applications in energy storage, where multi-electron transfer can lead to higher charge storage capacity. acs.org The process involves the sequential removal of two electrons from the phenoxazine molecule, proceeding through a stable radical cation intermediate to form a dication. ias.ac.in

The stability and reversibility of this two-electron transfer can be influenced by the solvent system. For the parent phenoxazine, the second oxidation process shows enhanced stability and reversibility in aqueous electrolytes compared to non-aqueous media. nih.govresearchgate.net This suggests that the environment plays a crucial role in stabilizing the highly oxidized species. Several phenoxazine derivatives have been shown to act as two-electron storage molecules in aqueous flow batteries. acs.orgacs.orgresearchgate.net

Characterization of Stable Redox Intermediates (e.g., Dicationic Species)

The multi-electron redox activity of phenoxazines involves the formation of distinct and often stable intermediates. The one-electron oxidation of a neutral phenoxazine molecule generates a radical cation (PNO•+). ias.ac.in This species is often colored and can be characterized spectroscopically. Further oxidation leads to the formation of a dication (PNO2+), which is a closed-shell species. nih.govresearchgate.net

Comprehensive investigations have demonstrated that these intermediates can be remarkably stable. nih.govresearchgate.net For example, the oxidation of 10-[(3'-N-benzylamino)propyl]phenoxazine with an oxidizing agent first yields a pink radical cation, which is then converted to a brownish-yellow dication upon further oxidation. ias.ac.in The stability of these charged species is attributed to the effective delocalization of charge across the heteroaromatic ring system. In some cases, crystalline radical cations and dications of phenazine (B1670421) derivatives, which share structural similarities with phenoxazines, have been successfully isolated and characterized. researchgate.net

Influence of Structural Modifications on Electrochemical Behavior

Structural modifications to the phenoxazine core are a powerful tool for tuning its electrochemical behavior. The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, has a predictable effect on the redox potentials. nih.govmdpi.com

Electron-Donating Groups: Substituents that donate electron density to the phenoxazine ring (e.g., methoxy (B1213986), alkyl) lower the oxidation potential, making the molecule easier to oxidize. This is because they stabilize the resulting positively charged radical cation and dication. nih.gov

Electron-Withdrawing Groups: Conversely, electron-withdrawing groups, such as the carbonitrile (CN) group in 10H-phenoxazine-3-carbonitrile, pull electron density away from the ring system. This destabilizes the oxidized species, making the molecule more difficult to oxidize and thus increasing the oxidation potential. nih.govchemrxiv.org This effect is clearly demonstrated by the high oxidation potential of 3-cyano-7-nitro-phenoxazine (1.38 V vs NHE). nih.gov

N-Substitution: Modifications at the nitrogen atom (N-10 position) also significantly impact the redox properties. Attaching different groups to the nitrogen can alter the steric and electronic environment of the redox center. For example, replacing the hydrogen at the N-10 position with alkyl groups or more complex moieties like a cyclopropenium salt can shift the redox potential by several hundred millivolts. acs.org

Therefore, the carbonitrile group at the 3-position of 10H-phenoxazine-3-carbonitrile plays a crucial role in defining its electrochemical signature, rendering it a less powerful electron donor than many other phenoxazine derivatives but potentially enhancing its stability in the neutral state.

Applications and Advanced Materials Science Research

Dye-Sensitized Solar Cells (DSSCs)

Phenoxazine-based compounds are extensively utilized as sensitizers in dye-sensitized solar cells due to their strong electron-donating capabilities and light-harvesting properties. The core structure acts as an effective donor in donor-π-acceptor (D-π-A) sensitizer (B1316253) designs, which are crucial for efficient charge separation and injection.

Sensitizer Design and Performance Optimization

The design of sensitizers incorporating the phenoxazine (B87303) moiety is a key area of research for optimizing the performance of DSSCs. In a typical D-π-A architecture, the phenoxazine unit serves as the electron donor, a conjugated system acts as the π-bridge, and an electron-withdrawing group functions as the acceptor and anchoring group to the semiconductor (e.g., TiO2) surface.

Researchers have synthesized various organic dyes with phenoxazine as the donor to investigate structure-property relationships. For instance, a series of dyes (POZ-2, POZ-3, POZ-4, and POZ-5) demonstrated high conversion efficiencies, with the 10-phenyl-10H-phenoxazine variant (POZ-3) achieving an efficiency of 7.8%. researchgate.net This highlights the influence of substituents on the phenoxazine core in tuning the electronic properties and, consequently, the photovoltaic performance. Another study focused on six new phenoxazine-based dyes (PO1-6) for p-type DSSCs using NiO photocathodes. nih.gov The dye PO2, which features 1,3-diethyl-2-thiobarbituric acid as the acceptor, yielded the highest power conversion efficiency of 0.031%. nih.gov These studies underscore that modifying the acceptor unit connected to the phenoxazine donor is a critical strategy for enhancing DSSC performance. nih.gov

The performance of DSSCs using phenoxazine-based sensitizers is summarized in the table below, showcasing the impact of different molecular designs.

| Sensitizer | Configuration | Efficiency (%) | Jsc (mA cm⁻²) | Voc (mV) | Fill Factor (%) |

| POZ-3 | D-π-A on TiO₂ | 7.8 | - | - | - |

| POZ-2 | D-π-A on TiO₂ | 6.6 | - | - | - |

| POZ-4 | D-π-A on TiO₂ | 7.1 | - | - | - |

| POZ-5 | D-π-A on TiO₂ | 6.4 | - | - | - |

| PO2 | D-A on NiO | 0.031 | 0.89 | 101 | 35 |

Table 1: Performance of DSSCs with various phenoxazine-based sensitizers. Data sourced from multiple studies. researchgate.netnih.gov

Charge Injection and Regeneration Processes

The efficiency of a DSSC is fundamentally governed by the kinetics of electron transfer processes occurring at the dye-semiconductor and dye-electrolyte interfaces. These processes include charge injection from the excited dye into the semiconductor's conduction band and the subsequent regeneration of the oxidized dye by the electrolyte.

For a sensitizer to be effective, its Lowest Unoccupied Molecular Orbital (LUMO) must be positioned at a higher energy level than the conduction band of the semiconductor (like TiO2), facilitating efficient electron injection. researchgate.net Conversely, its Highest Occupied Molecular Orbital (HOMO) must be at a lower energy level than the redox potential of the electrolyte to ensure efficient dye regeneration. researchgate.net

In p-type DSSCs, where the semiconductor is NiO, the process is inverted. The excited dye injects a hole into the valence band of the NiO, and the dye is subsequently regenerated by accepting an electron from the redox mediator. Studies on arylamine-fluorene based dyes for p-type DSSCs have shown that while spectral broadening is desirable, a sufficient driving force for charge injection is crucial. researchgate.net For example, the zzx-op1 sensitized solar cell exhibited a high charge injection efficiency of 90.3%, which was significantly better than related dyes with broader absorption spectra but lower driving force. researchgate.net This illustrates the delicate balance required in molecular design to optimize both light absorption and charge transfer kinetics. The thermodynamic parameters of phenoxazine-based dyes have been shown to favor efficient interfacial charge transfer with NiO, supporting their suitability for p-type DSSCs. nih.gov

Organic Light-Emitting Diodes (OLEDs)

The phenoxazine framework is a versatile building block in the design of materials for OLEDs, serving as a component in both light-emitting dopants and host materials. acs.orgrsc.orgresearchgate.net Its electron-rich nature and rigid structure contribute to high thermal stability and desirable photophysical properties.

Emitter Design for Enhanced Efficiency

Phenoxazine derivatives have been successfully incorporated into the design of highly efficient emitters, particularly for thermally activated delayed fluorescence (TADF) OLEDs. acs.org TADF emitters can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. This is achieved by designing molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which facilitates reverse intersystem crossing (RISC) from the T1 to the S1 state.

A notable example involves a yellow TADF emitter, KCPOZ, which integrates a phenoxazine donor with a twisted acceptor core. acs.org This design resulted in a very small ΔEST of 0.04 eV. An OLED device using KCPOZ as the emitter (doped at 5% in a CBP host) achieved a maximum external quantum efficiency (EQE) of 31.5%, a current efficiency of 95.2 cd/A, and a power efficiency of 85.6 lm/W. acs.org Furthermore, when KCPOZ was used as a sensitizer for an orange TADF emitter, the EQE of the device increased from 5% to over 20%. acs.org These results demonstrate the effectiveness of using phenoxazine donors in designing advanced TADF emitters for high-efficiency OLEDs. acs.org

| Emitter | Host | Doping (%) | Max. EQE (%) | Max. CE (cd/A) | Max. PE (lm/W) |

| KCPOZ | CBP | 5 | 31.5 | 95.2 | 85.6 |

| 3DMAC-TB | - | - | 38.8 | - | - |

| 3PXZ-TB | - | - | 29.4 | - | - |

Table 2: Performance of OLEDs using phenoxazine-based TADF emitters. acs.orgresearchgate.net

Host Materials and Device Architectures

In addition to being used as emitters, phenoxazine derivatives are also developed as host materials for the emissive layer in OLEDs. ftmc.lt An ideal host material should possess high thermal stability, a suitable triplet energy level (higher than that of the phosphorescent or TADF dopant), and balanced charge transport properties to ensure that the electron-hole recombination zone is confined within the emissive layer. noctiluca.eu

Bipolar host materials, which can transport both holes and electrons effectively, are particularly desirable. By combining the hole-transporting phenoxazine unit with electron-accepting fragments, researchers have synthesized new bipolar compounds. ftmc.lt An OLED device using 3-[bis(9-ethylcarbazol-3-yl)methyl)-10-hexylphenoxazine as a host for a green phosphorescent emitter exhibited a low turn-on voltage of 3.1 V, a maximum current efficiency of 18.3 cd/A, and a maximum brightness of 5366 cd/m². ftmc.lt This performance highlights the potential of phenoxazine-based compounds as effective host materials in simplified and efficient OLED architectures. ftmc.ltrsc.org

Organic Battery Cathode Materials (e.g., Aqueous Zinc-ion Batteries)

Phenoxazine has emerged as a promising redox-active center for p-type organic cathode materials in rechargeable batteries, including lithium-ion and aqueous zinc-ion batteries (AZIBs). rsc.orgresearchgate.net Its ability to undergo stable and reversible oxidation makes it suitable for energy storage applications. Organic cathodes offer advantages such as structural tunability, abundance of resources, and environmental friendliness. oaepublish.com

The phenoxazine unit exhibits a high redox potential and undergoes minimal structural reorganization during charging and discharging. rsc.orgresearchgate.net This facilitates rapid electrochemical kinetics, leading to excellent rate capabilities. A cathode material based on a phenoxazine trimer (3PXZ) delivered a specific capacity of 112 mAh g⁻¹ at a high average discharge voltage of 3.7 V vs. Li/Li⁺. rsc.org Notably, it retained 73% of its capacity even at a high charge/discharge rate of 20C. rsc.org

In the context of safer and more cost-effective AZIBs, the unique redox properties of phenoxazine in aqueous electrolytes are particularly advantageous. researchgate.net Research has revealed a reversible two-electron transfer process for phenoxazine in aqueous systems, which is less reversible in non-aqueous electrolytes. researchgate.net This multi-electron transfer is key to boosting the charge storage capacity. Phenoxazine-based electrodes for AZIBs have demonstrated a high capacity of 215 mAh g⁻¹ and remarkable cycling stability, with 100% capacity retention over 3500 cycles. researchgate.net This stability is attributed to the formation of stable redox intermediates and the high aromaticity of the phenoxazine structure. researchgate.net

| Cathode Material | Battery Type | Specific Capacity | Discharge Voltage | Rate Capability | Cycling Stability |

| 3PXZ Trimer | Li-ion | 112 mAh g⁻¹ (at 1C) | 3.7 V (avg. vs. Li/Li⁺) | 73% retention at 20C | 0.044% capacity loss per cycle over 500 cycles (at 5C) |

| Phenoxazine (PNO) | Aqueous Zn-ion | 215 mAh g⁻¹ | - | - | 100% retention over 3500 cycles |

Table 3: Electrochemical performance of phenoxazine-based organic cathode materials. rsc.orgresearchgate.net

Redox Shuttle Functionality